N-Benzyl-1H-indole-3-ethylamine

Description

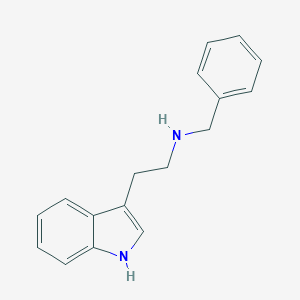

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRZWJAGZHENJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166256 | |

| Record name | N-Benzyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640830 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15741-79-4 | |

| Record name | N-Benzyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15741-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Characterization and Receptor Interaction Profiles

Modulation of Neurotransmission and Central Nervous System Activity

N-Benzyl-1H-indole-3-ethylamine is the N-benzyl derivative of tryptamine (B22526) and functions as a serotonin (B10506) receptor modulator. wikipedia.org Its core structure, featuring an indole (B1671886) ring, allows it to interact with various receptors and enzymes, thereby influencing neurotransmission. smolecule.com The addition of the N-benzyl group, in particular, can significantly alter the compound's potency and affinity for its targets compared to simpler tryptamines. nih.govnih.gov

The primary mechanism of action for this compound involves its interaction with the serotonin (5-HT) receptor system, especially the 5-HT2 receptor family. wikipedia.orgacs.org These G protein-coupled receptors are crucial in regulating a wide array of physiological processes, including mood, cognition, and memory. nih.gov

This compound demonstrates notable binding affinity for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Radioligand binding assays have determined its affinity (Ki), with lower values indicating a stronger binding interaction. The compound binds most strongly to the 5-HT2B receptor, followed by the 5-HT2C and 5-HT2A subtypes. wikipedia.org Specifically, its binding affinities (Ki) are 245 nM for the 5-HT2A receptor, 100 nM for the 5-HT2B receptor, and 186 nM for the 5-HT2C receptor. wikipedia.org For comparison, studies on related N-benzylated tryptamines show that substituents on the benzyl (B1604629) group can modulate these affinities, with ortho or meta substitutions often enhancing affinity while para substitutions may reduce it. acs.orgnih.gov

Interactive Table: Binding Affinity of this compound at 5-HT2 Receptors

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT2A | 245 nM wikipedia.org |

| 5-HT2B | 100 nM wikipedia.org |

| 5-HT2C | 186 nM wikipedia.org |

Functional activity studies, which measure the cellular response upon receptor binding, reveal a mixed profile for this compound. In calcium mobilization assays, it acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. wikipedia.org Its efficacy (Emax), representing the maximum response it can produce, was 62% at the 5-HT2A receptor, confirming its partial agonist status. wikipedia.org In contrast, at the 5-HT2C receptor, it demonstrated an efficacy of 121%, indicating it is a full agonist capable of producing a maximal response. wikipedia.org Interestingly, earlier research on N-benzyl-5-methoxytryptamine, a related compound, reported it as an antagonist in certain isolated tissue preparations, highlighting how structural modifications can shift functional activity. acs.org

While this compound binds to multiple 5-HT2 subtypes, it displays a degree of functional selectivity. The compound is a more potent activator of the 5-HT2C receptor than the 5-HT2A receptor. wikipedia.org The half-maximal effective concentration (EC50), which measures the concentration needed to elicit half of the maximum response, was 50 nM at the 5-HT2C receptor and 162 nM at the 5-HT2A receptor. wikipedia.org This indicates a higher potency at the 5-HT2C subtype. Research into a broader class of N-benzyltryptamines supports this trend, where many analogues show a preference for activating the 5-HT2C receptor, often with low efficacy at the 5-HT2A subtype. nih.gov The N-benzyl group is a key determinant of this activity, conferring high potency that is not seen with simple N-alkylation. nih.govnih.gov

Interactive Table: Functional Activity of this compound at 5-HT2 Receptors

| Receptor Subtype | Functional Activity (EC50) | Efficacy (Emax) | Profile |

| 5-HT2A | 162 nM wikipedia.org | 62% wikipedia.org | Partial Agonist wikipedia.org |

| 5-HT2C | 50 nM wikipedia.org | 121% wikipedia.org | Full Agonist wikipedia.org |

Interaction with Serotonin (5-HT) Receptor Family

Diverse Biological Activities Exhibited by this compound and Analogues

The indole family of compounds is recognized for a wide range of biological activities. smolecule.com This extends to this compound and its structural analogues, which have been investigated for properties beyond neurotransmitter modulation.

While direct studies on the anti-inflammatory properties of this compound are limited, research on its analogues has shown significant potential in this area. A study on N-benzyl-N-methyldecan-1-amine (BMDA), a related N-benzyl compound, demonstrated notable anti-inflammatory and anti-oxidative activities. nih.govfrontiersin.org In cellular models, pretreatment with BMDA inhibited the production of key inflammatory mediators like tumor necrosis factor (TNF)-α and interleukin (IL)-1β. nih.govfrontiersin.org The compound was found to block major inflammatory signaling pathways, including JNK, p38 MAPK, and NF-κB. nih.govfrontiersin.org

Furthermore, in animal models of inflammatory diseases, such as 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis and collagen-induced rheumatoid arthritis, administration of BMDA and its derivative significantly reduced the severity of the conditions. nih.govfrontiersin.org This was associated with decreased neutrophil infiltration in tissues and a reduction in inflammatory cytokine levels. nih.govfrontiersin.org These findings suggest that the N-benzyl structural motif, present in this compound, may contribute to anti-inflammatory effects, warranting further investigation into this specific compound.

Interactive Table: Anti-inflammatory Activity of the Analogue N-benzyl-N-methyldecan-1-amine (BMDA)

| Model | Key Findings |

| THP-1 Cells (in vitro) | Inhibited production of TNF-α and IL-1β. Blocked JNK, p38 MAPK, and NF-κB signaling pathways. nih.govfrontiersin.org |

| DNBS-Induced Colitis (in vivo) | Reduced disease severity and decreased myeloperoxidase (MPO) activity. Lowered levels of inflammatory mediators. nih.govfrontiersin.org |

| Collagen-Induced Rheumatoid Arthritis (in vivo) | Ameliorated disease symptoms and diminished inflammatory cytokine transcripts. nih.govfrontiersin.org |

Anticancer and Antiproliferative Effects

Recent studies have highlighted the significant anticancer and antiproliferative properties of this compound derivatives. These compounds have been shown to be effective against various cancer cell lines, demonstrating a range of inhibitory concentrations.

A series of synthesized N-benzyl-2-aryl-1H-benzo[d]imidazol-5-amine derivatives has shown promising results. Specifically, compounds with a 4-chlorobenzyl group at the N1 position and a 4-methoxyphenyl (B3050149) or 3,4,5-trimethoxyphenyl group at the C2 position have exhibited notable antiproliferative activity against human colorectal carcinoma (HCT116), human lung carcinoma (A549), and human breast adenocarcinoma (MCF-7) cell lines. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent anticancer effects.

Furthermore, research into N-benzyl-1H-indole-3-carboxamide derivatives has identified compounds with significant activity against several cancer cell lines. For instance, one derivative displayed an IC50 value of 8.97 µM against the A549 cell line. Another related compound showed broad-spectrum activity with IC50 values of 13.9 µM, 11.7 µM, 13.1 µM, and 12.5 µM against HeLa, A549, MCF-7, and B16 cell lines, respectively.

The mechanism of action for these compounds often involves the inhibition of key cellular processes. For example, some derivatives have been found to inhibit tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) |

| N-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-amine | HCT116 | 2.1 |

| N-(4-chlorobenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-5-amine | A549 | 1.8 |

| N-(4-chlorobenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-5-amine | MCF-7 | 3.2 |

| N-benzyl-1H-indole-3-carboxamide derivative | A549 | 8.97 |

| Broad-spectrum N-benzyl-1H-indole-3-carboxamide derivative | HeLa | 13.9 |

| Broad-spectrum N-benzyl-1H-indole-3-carboxamide derivative | A549 | 11.7 |

| Broad-spectrum N-benzyl-1H-indole-3-carboxamide derivative | MCF-7 | 13.1 |

| Broad-spectrum N-benzyl-1H-indole-3-carboxamide derivative | B16 | 12.5 |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)

The antimicrobial properties of this compound and its analogs have been investigated against a range of pathogens. These compounds have demonstrated varying degrees of efficacy against bacteria, fungi, and mycobacteria.

In the realm of antibacterial activity, certain N-benzylindole derivatives have shown moderate to good inhibition against both Gram-positive and Gram-negative bacteria. For instance, some synthesized compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.

Antifungal activity has also been a focus of research. Studies on N-benzyl-1H-indole derivatives have revealed their potential to inhibit the growth of various fungal strains. The mechanism of action is often attributed to the disruption of fungal cell membranes or the inhibition of essential enzymes.

Furthermore, some derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. While research in this area is ongoing, initial findings suggest that the indole nucleus, when appropriately substituted, can serve as a scaffold for the development of new antitubercular agents.

Neuroprotective and Neurological Modulatory Activities

This compound derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. Their neuroprotective and modulatory activities are attributed to several mechanisms, including antioxidant effects and enzyme inhibition.

One of the key areas of investigation is their role in Alzheimer's disease. Certain derivatives have been shown to inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By preserving acetylcholine levels, these compounds can help improve cognitive function.

Moreover, the antioxidant properties of these compounds contribute to their neuroprotective effects. They can scavenge free radicals and reduce oxidative stress, which are major contributors to neuronal damage in neurodegenerative conditions.

Antioxidant Capabilities (e.g., Lipid Peroxidation Inhibition)

The antioxidant potential of this compound derivatives has been well-documented. These compounds are effective in neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation, a key process in cellular damage.

Studies have employed various assays to evaluate their antioxidant capacity, including the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The results indicate that the presence of the indole nucleus, coupled with specific substitutions on the benzyl ring, enhances their antioxidant activity.

The ability to inhibit lipid peroxidation is particularly important in preventing damage to cell membranes and other lipid-rich structures in the body. This property underlies many of the therapeutic effects observed for these compounds, including their neuroprotective and anticancer activities.

Enzyme Inhibition Profiles (e.g., Cholinesterases, Monoamine Oxidases, Tyrosinase, SHIP1/2)

This compound and its derivatives have been shown to inhibit a variety of enzymes, contributing to their diverse pharmacological effects.

Cholinesterase Inhibition: As mentioned earlier, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key mechanism for their potential use in Alzheimer's disease. Structure-activity relationship studies have shown that the nature and position of substituents on the indole and benzyl rings play a crucial role in determining the inhibitory potency and selectivity.

Monoamine Oxidase (MAO) Inhibition: Certain derivatives have been found to inhibit MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters like serotonin and dopamine (B1211576). This makes them potential candidates for the treatment of depression and Parkinson's disease.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Some N-benzylindole derivatives have demonstrated significant tyrosinase inhibitory activity.

SHIP1/2 Inhibition: SHIP1 and SHIP2 are lipid phosphatases that play a role in various cellular signaling pathways. Dysregulation of these enzymes is implicated in diseases such as cancer and diabetes. Research into this compound derivatives as SHIP1/2 inhibitors is an emerging area with therapeutic potential.

Table 2: Enzyme Inhibition Profile of this compound Derivatives

| Enzyme | Therapeutic Target |

| Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| Monoamine Oxidase A (MAO-A) | Depression |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease |

| Tyrosinase | Hyperpigmentation |

| SHIP1/SHIP2 | Cancer, Diabetes |

Mechanisms of Biological Action

Molecular Basis of Receptor-Ligand Recognition and Activation

N-Benzyl-1H-indole-3-ethylamine, also known as N-benzyltryptamine, belongs to the tryptamine (B22526) family and its interaction with receptors is fundamentally dictated by its chemical structure. The core indole (B1671886) ring and the ethylamine (B1201723) side chain are characteristic of tryptamines, providing a foundational structure for interaction with serotonin (B10506) (5-HT) receptors. The addition of a benzyl (B1604629) group to the terminal amine (N-benzylation) significantly modifies its pharmacological profile.

Research into N-benzylated tryptamines and related phenethylamines has revealed that this structural modification can substantially enhance potency at certain G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT2A receptor. nih.govmdpi.com The benzyl group, by increasing lipophilicity, can facilitate access to the receptor's binding pocket. acs.org More specifically, evidence suggests that the N-benzyl moiety may directly engage with amino acid residues within an extended binding site of the receptor. acs.orgnih.gov For instance, in the human 5-HT2A receptor, the N-benzyl group is thought to engage with the phenylalanine residue at position 339 (F339). acs.orgnih.gov

Furthermore, substitutions on the benzyl ring itself can fine-tune the molecule's affinity and functional activity. Studies on N-benzyl-5-methoxytryptamines have shown that placing substituents at the ortho or meta positions of the benzyl ring generally enhances affinity for 5-HT2 family receptors, whereas para substitution tends to reduce it. acs.org The presence of a polar substituent, such as a methoxy (B1213986) group, at the ortho position of the benzyl ring can be particularly effective in enhancing agonist activity at the 5-HT2A receptor. acs.orgnih.gov This suggests that the orientation of the N-benzyl group within the receptor pocket is critical, allowing for specific interactions that modulate receptor activation. While many N-benzyltryptamines show high affinity for 5-HT2A receptors, they may exhibit only modest selectivity over the 5-HT2C subtype. nih.govnih.gov

Intracellular Signaling Pathway Engagement

The primary targets for this compound are serotonin receptors, which, with the exception of the 5-HT3 receptor, are GPCRs. nih.gov The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C), for which N-benzyltryptamines show notable affinity, classically couples to Gq/11-family G-proteins. nih.gov

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This mobilization of intracellular calcium is a hallmark of 5-HT2 receptor activation and is a common method for measuring the functional activity of agonists at these receptors. nih.govnih.gov

For this compound specifically, studies have quantified its activity at human 5-HT2A and 5-HT2C receptors by measuring calcium mobilization. It acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. wikipedia.org

Table 1: Receptor Binding and Functional Activity of this compound

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax) |

|---|---|---|---|

| Human 5-HT2A | 245 | 162 | 62% |

| Human 5-HT2B | 100 | - | - |

| Human 5-HT2C | 186 | 50 | 121% |

Data sourced from Wikipedia, citing specific studies measuring radioligand displacement for Ki and calcium mobilization for EC50 and Emax values. wikipedia.org

Beyond canonical G-protein signaling, GPCRs can also signal through alternative pathways, most notably via the recruitment of β-arrestin proteins. nih.govbiorxiv.orgnih.gov Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor's intracellular domains. nih.gov This interaction typically leads to desensitization of G-protein signaling and receptor internalization, but β-arrestin can also act as a scaffold for other signaling proteins, initiating a separate wave of cellular signals. unc.eduresearchgate.net

Ligands that differentially engage G-protein versus β-arrestin pathways are known as "biased agonists" or "functionally selective" ligands. unc.edursc.org This phenomenon is of significant interest in drug development, as the therapeutic effects of a drug may be linked to one pathway, while side effects are linked to the other. While extensive data on the specific β-arrestin recruitment profile for this compound is not available, the concept is highly relevant to its class of compounds. Studies on related aminergic GPCR ligands have shown that subtle structural changes, such as N-alkylation, can dramatically shift a ligand's preference from G-protein activation to β-arrestin recruitment. unc.edu It is plausible that N-benzyltryptamines could exhibit such bias, where their effects are mediated not only by Gq/11 activation but also by the engagement of β-arrestin-mediated signaling, though this requires further specific investigation. nih.gov

The primary mechanism of action for many antidepressant and psychoactive drugs involves the modulation of neurotransmitter levels in the synaptic cleft by inhibiting their reuptake transporters. These transporters, such as the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are responsible for clearing neurotransmitters from the synapse.

While this compound's main described activity is at postsynaptic serotonin receptors, its structural similarity to serotonin and other reuptake inhibitors suggests a potential for interaction with these transporters. Indole derivatives are recognized as potent serotonergic modulators. nih.gov Specifically, compounds with an indolylpropyl-piperazine structure have been successfully developed as high-affinity SERT ligands. nih.gov Although this compound lacks the piperazine (B1678402) ring, the shared indole core highlights the potential for the broader class of indoleamines to interact with monoamine transporters. nih.govbiomolther.org Further research is necessary to determine the specific affinity and inhibitory potency of this compound at SERT, NET, and DAT to fully characterize its neurochemical profile.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. nih.gov Under basal conditions, Nrf2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govmdpi.com In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to a DNA sequence known as the Antioxidant Response Element (ARE). mdpi.com This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comfrontiersin.org

Nitrogen-containing heterocycles, a class to which the indole ring of this compound belongs, have been shown to possess neuroprotective profiles and can induce the Nrf2-ARE antioxidant response. mdpi.com Various indole and pyrimidine (B1678525) analogues have been found to activate the Nrf2 signaling pathway, leading to anti-inflammatory and antioxidant effects. mdpi.com For example, certain N-benzyl nitrone derivatives have demonstrated antioxidant activity by inhibiting lipid peroxidation. mdpi.com While direct studies linking this compound to Nrf2 activation are limited, the established activity of the indole nucleus in this pathway suggests a potential mechanism for neuroprotection that is independent of its receptor-mediated signaling. mdpi.comfrontiersin.org

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that supports the survival, growth, and differentiation of neurons. It exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB). nih.gov Activation of TrkB initiates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is heavily involved in promoting cell survival and neuroprotection. mdpi.com

Given the therapeutic limitations of administering the large BDNF protein directly, there is significant interest in developing small-molecule BDNF mimetics that can cross the blood-brain barrier and activate TrkB receptors. nih.govresearchgate.net These mimetics have been shown to trigger TrkB signaling and its downstream pathways, including the phosphorylation and activation of Akt. mdpi.com The activation of the BDNF-TrkB-Akt pathway is considered a key mechanism for the therapeutic effects of some rapid-acting antidepressants. nih.gov

While this compound has not been identified as a direct BDNF mimetic, the search for small molecules that can produce similar neurotrophic effects is an active area of research. The antidepressant potential of tryptamine-related compounds may involve, in part, downstream effects that converge on pathways shared with neurotrophins like BDNF. mdpi.comresearchgate.net The potential for this compound to influence these pathways, either directly or indirectly through its primary receptor targets, remains an area for future investigation.

Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)

The indole nucleus is a well-established scaffold in the development of anti-inflammatory agents. nih.govnih.gov Compounds containing this structure have been noted for their ability to modulate key inflammatory pathways. The transcription factor NF-κB (nuclear factor-kappa B) is a critical regulator of inflammation, and its inhibition can lead to the downregulation of pro-inflammatory mediators. nih.gov Similarly, cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key players in the inflammatory response. nih.gov

While the broader family of indole derivatives has been shown to exhibit anti-inflammatory effects through the modulation of pathways involving NF-κB and COX-2, specific studies detailing the direct interaction of this compound with these pathways are not extensively available in the reviewed literature. nih.gov However, it is generally reported that this compound exhibits anti-inflammatory activities and reduces inflammation markers in cellular models. This suggests a potential, yet unelucidated, mechanism involving these or similar inflammatory cascades.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Models

The anticancer potential of indole derivatives has been an active area of research, with many compounds demonstrating an ability to inhibit the growth of cancer cells through mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Specifically, studies have shown its ability to significantly inhibit the proliferation of human breast cancer (MCF-7) and lung cancer (A549) cells in vitro. The potency of this inhibition has been reported to be comparable to that of established anticancer agents, as indicated by its IC50 values.

While the cytotoxic activity is established, detailed mechanistic studies specifically elucidating the induction of apoptosis or cell cycle arrest by this compound are limited in the available literature. However, the observed inhibition of cell proliferation strongly suggests the involvement of such pathways, which are common mechanisms of action for anticancer compounds. nih.govnih.gov

| Cancer Cell Line | Cell Type | Observed Effect of this compound |

|---|---|---|

| MCF-7 | Human Breast Cancer | Significant inhibition of cell proliferation. |

| A549 | Human Lung Cancer | Significant inhibition of cell proliferation. |

Interference with Critical Biological Processes (e.g., Mycolic Acid Synthesis in Antitubercular Activity)

The unique cell wall structure of Mycobacterium tuberculosis, characterized by the presence of mycolic acids, is a key target for the development of antitubercular drugs. nih.gov Inhibition of mycolic acid biosynthesis is a proven strategy for combating tuberculosis. nih.govnih.gov The indole scaffold has been identified as a promising starting point for the design of new antitubercular agents, with some derivatives showing potential to interfere with mycobacterial growth. nih.gov

However, the current body of scientific literature does not provide specific evidence to suggest that this compound interferes with the synthesis of mycolic acid or exhibits significant antitubercular activity through this mechanism. While the broader class of indole compounds has been investigated for such properties, research specifically focused on this compound in this context is not available in the reviewed sources.

Structure Activity Relationship Sar Investigations of N Benzyl 1h Indole 3 Ethylamine Analogues

Influence of Substitutions on the Benzyl (B1604629) Moiety

The N-benzyl group is not merely a bulky substituent; its aromatic nature and the potential for various substitutions play a crucial role in modulating the pharmacological profile of these compounds. It is believed that the N-benzyl moiety may engage with specific amino acid residues, such as F339 in the human 5-HT₂ₐ receptor, and its substitution pattern can significantly enhance or decrease biological activity. nih.gov

The position of substituents on the N-benzyl ring has a profound effect on receptor binding and functional activity.

Ortho and Meta Positions : Substitutions at the ortho or meta positions of the benzyl group generally lead to enhanced receptor affinity. nih.gov For example, N-(2-methoxybenzyl) and N-(2-hydroxybenzyl) substitutions have been shown to produce compounds with high functional activity at the 5-HT₂ₐ receptor. nih.govnih.gov The N-(2-methoxybenzyl) substituted analogue of 5-methoxytryptamine (B125070) was identified as a particularly potent agonist. nih.gov Similarly, N-(2-hydroxybenzyl) substituted compounds generally demonstrated the highest activity at the 5-HT₂ₐ receptor in studies of N-benzyl phenethylamine (B48288) analogues. nih.gov The presence of a polar substituent at the ortho position, which can act as a hydrogen bond acceptor, is thought to further enhance activity. nih.gov

Para Position : In contrast, substitution at the para position of the benzyl ring typically results in reduced affinity and antiplatelet activity. nih.govnih.gov This suggests that steric hindrance at the para position may interfere with the optimal ligand-receptor interaction. nih.gov

| Substitution Position | General Effect on Affinity/Activity | Example Substituent | Observed Outcome | Source |

|---|---|---|---|---|

| Ortho | Enhancement | 2-Methoxy | Potent agonism at h5-HT₂ₐ receptor. nih.gov | nih.gov |

| Ortho | Enhancement | 2-Hydroxy | High activity at 5-HT₂ₐ receptor. nih.gov | nih.gov |

| Meta | Enhancement | 3-Methoxy | Enhanced affinity. nih.gov | nih.gov |

| Para | Reduction | General | Reduced receptor affinity and antiplatelet activity. nih.govnih.gov | nih.govnih.gov |

The introduction of halogens and other functional groups to the benzyl moiety significantly modulates potency and selectivity.

Halogenation : Chlorination of the benzyl group has been found to be a key feature in some of the most active analogues. mdpi.com Specifically, N1-benzyl tryptamines bearing chlorinated benzyl groups showed significant inhibitory activity against SHIP1/2 enzymes, which are implicated in cancer. mdpi.com

Other Substituents : The introduction of a 2,3-methylenedioxy group on the N-benzyl moiety generally increases 5-HT₂ₐ-selective binding. nih.gov In studies on related N-benzyl phenethylamines, compounds with a cyano (CN) substituent also showed interesting effects on selectivity. nih.gov In a separate investigation into antiplatelet agents, a 1-(2-nitrobenzyl) indole (B1671886) derivative proved to be the most potent compound in its series. nih.gov

Lipophilicity of the N-benzyl substituent is another critical factor influencing biological activity. In general, introducing a large lipophilic group on the benzyl ring tends to improve receptor affinity. nih.gov This observation is supported by findings that the most active compounds in a series of antiplatelet indole derivatives were also among the most lipophilic structures. nih.gov However, it is noteworthy that while increased lipophilicity often enhances binding affinity, it can sometimes lead to a decrease in functional activity. nih.gov

Modifications to the Indole Ring System

The indole core itself is a privileged scaffold in medicinal chemistry, and its modification provides another avenue to fine-tune the pharmacological properties of N-Benzyl-1H-indole-3-ethylamine analogues. nih.gov

The substitution at the N-1 position of the indole ring is of paramount importance. The presence of the benzyl group at this position, creating the this compound structure, is a determining factor for high-potency activity in many cases. The synthesis of these compounds often involves the direct N-alkylation of the indole nitrogen with a benzyl halide. Studies comparing N-benzylated indole derivatives with their non-benzylated counterparts have demonstrated the critical contribution of the N-benzyl group. nih.gov For instance, indole derivatives lacking the N-benzyl substituent were found to be significantly less potent as antiplatelet agents, underscoring the importance of N-benzylation for optimal activity in that context. nih.gov

Substituents on the benzene (B151609) portion of the indole ring also play a significant role in modulating activity.

Oxygenated Substituents : A 5-methoxy group on the indole ring is a common feature in potent serotonin (B10506) receptor agonists. nih.gov The combination of a 5-methoxyindole (B15748) core with various N-benzyl groups has been explored to develop potent 5-HT₂ receptor family agonists. nih.gov

Other Substituents : Research into SHIP1/2 inhibitors found that the most active analogues combined a chlorinated N-benzyl group with a thiomethyl group at the 5-position of the indole ring. mdpi.com This highlights a synergistic relationship between substitutions on the N-benzyl moiety and the indole core to achieve high potency. mdpi.com

| Modification Site | Substitution | General Effect on Activity | Context/Target | Source |

|---|---|---|---|---|

| N-1 Position | Benzylation | Crucial for high potency | Antiplatelet activity. nih.gov | nih.gov |

| 5-Position | Methoxy (B1213986) (CH₃O) | Feature in potent agonists | Serotonin 5-HT₂ receptors. nih.gov | nih.gov |

| 5-Position | Thiomethyl (SCH₃) | Contributes to high potency | SHIP1/2 inhibition. mdpi.com | mdpi.com |

Contributions of the Ethylamine (B1201723) Side Chain to Receptor Recognition and Biological Response

Systematic modifications of the terminal amine group have been a key area of investigation. The degree of N-alkylation—whether the amine is primary, secondary, or tertiary—powerfully influences the binding profile. acs.org For instance, in the context of 4-substituted tryptamines, both secondary and tertiary amines were found to be active, though their specific receptor affinities and functional outcomes could be modulated by this change. acs.org However, in some N-benzyltryptamine series, converting the secondary amine to a tertiary amine by N-methylation has been shown to completely abolish affinity at the 5-HT2A receptor, suggesting that in certain contexts, a proton on the amine nitrogen is crucial for binding. nih.gov

The nature of the substituents on the nitrogen atom also plays a pivotal role. Studies on a range of 4-hydroxy-N,N-dialkyltryptamines have demonstrated that the size and structure of the N-alkyl groups can fine-tune potency and efficacy at various 5-HT receptor subtypes. nih.govacs.org While many of these compounds act as agonists at 5-HT2A and 5-HT2B receptors, those with bulkier N-alkyl groups, such as N,N-dipropyl or N,N-diisopropyl, sometimes exhibit lower potency at 5-HT2C receptors. nih.govacs.orgresearchgate.net Conversely, these bulkier groups can lead to higher efficacy at the 5-HT2B receptor compared to analogues with shorter alkyl chains. acs.org Research has also shown that attaching allyl groups to the ethylamine nitrogen tends to have a negative impact on the binding affinity for the 5-HT2A receptor. biomolther.orgnih.gov

| N-Alkyl Substituent | Effect on 5-HT Receptor Activity (4-Hydroxy Tryptamine (B22526) Series) |

| N,N-Dimethyl (Psilocin) | High potency at 5-HT2A receptors. nih.gov Lower efficacy at the 5-HT2B receptor compared to bulkier analogues. acs.org |

| N,N-Diethyl | High potency at 5-HT2A receptors. nih.gov |

| N,N-Dipropyl | High efficacy at the 5-HT2B receptor. acs.org |

| N,N-Diisopropyl | High efficacy at the 5-HT2B receptor; lower potency at 5-HT2C receptors. nih.govacs.org |

| N-Allyl | Generally associated with reduced binding affinity at the 5-HT2A receptor. biomolther.orgnih.gov |

Comparative SAR Analysis with Related Chemical Classes (e.g., Phenethylamine Derivatives, N-Benzylated Tryptamines)

The structure-activity relationships of this compound and its analogues are best understood when compared with related chemical classes, primarily phenethylamines and other N-benzylated tryptamines. These comparisons reveal crucial insights into the roles of the core scaffold (indole vs. phenyl) and the N-benzyl group in receptor interaction.

A major point of comparison is between the tryptamine and phenethylamine scaffolds. Generally, phenethylamine derivatives have been found to possess a higher affinity for the 5-HT2A receptor than their tryptamine counterparts. nih.govbiomolther.org Ergolines, which can be considered rigidified tryptamines, often show less selectivity for receptor subtypes compared to both phenethylamines and tryptamines. nih.gov

The introduction of an N-benzyl group has a profound and somewhat unusual effect on both classes. In phenethylamines, simple N-alkylation typically reduces or abolishes activity at 5-HT2A receptors. nih.govacs.org However, the N-benzyl substitution is a notable exception, conferring a significant increase in both binding affinity and functional potency. researchgate.netmdpi.com This enhancement is also observed in the tryptamine series, where N-benzylation of molecules like 5-methoxytryptamine increases affinity and potency at 5-HT2 receptors. nih.gov

Despite this shared effect, comparative studies of N-benzylated tryptamines and N-benzylated phenethylamines reveal important differences, suggesting distinct binding orientations within the receptor. nih.govacs.org For example, a series of N-benzylated 5-methoxytryptamine analogues was directly compared with N-benzylated derivatives of 2,5-dimethoxy-4-iodophenethylamine (2C-I). nih.gov While substituents on the N-benzyl ring modulated affinity in both series, the specific effects differed. An oxygen-containing substituent in the ortho position of the N-benzyl ring, which enhances activity in the phenethylamine series, was not found to be significant for affinity in the tryptamine series. nih.govacs.org Furthermore, placing substituents at the para position of the benzyl ring generally leads to reduced affinity in both classes, whereas ortho or meta substitutions tend to enhance it. nih.gov

These comparative analyses highlight that while the N-benzyl group is a key pharmacophoric element that enhances potency across both tryptamine and phenethylamine scaffolds, its optimal orientation and interaction with the receptor are subtly influenced by the underlying molecular framework.

| Compound Class Comparison | Key SAR Observation | Receptor Focus |

| N-Benzylated Tryptamines vs. N-Benzylated Phenethylamines | Phenethylamine analogues generally exhibit higher binding affinity. nih.govbiomolther.org | 5-HT2A |

| N-Benzylated Tryptamines vs. N-Benzylated Phenethylamines | The effect of N-benzyl ring substituents differs, suggesting distinct binding modes. For example, an ortho-methoxy group is favorable for phenethylamines but has less impact on tryptamine affinity. nih.govacs.org | 5-HT2A |

| Tryptamines vs. Ergolines | Tryptamines are typically more selective than the structurally rigid ergolines. nih.gov | 5-HT2A |

| Primary vs. N-Benzylated Amines (Phenethylamine Class) | Simple N-alkylation often reduces activity, but N-benzylation is an exception that significantly increases potency. nih.govacs.orgmdpi.com | 5-HT2A |

Therapeutic Potential and Advanced Applications

Prospects in Pharmaceutical Development

The indole (B1671886) nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a multitude of biological targets with high affinity. The addition of the N-benzyl group can enhance this interaction, potentially improving potency and selectivity. The following sections detail the promising applications of N-Benzyl-1H-indole-3-ethylamine derivatives in several key therapeutic areas.

Management of Neuropsychiatric Disorders (e.g., Mood Disorders, Schizophrenia, Anxiety)

Derivatives of this compound are being investigated for their potential in managing a range of neuropsychiatric disorders, owing to their structural similarity to key neurotransmitters like serotonin (B10506). The mechanism of action for these compounds often involves the modulation of serotonin receptors, which can influence mood and behavior. smolecule.com This interaction suggests potential antidepressant effects. smolecule.com

Research has highlighted that the indole core is fundamental to the biological activity of serotonin, a neurotransmitter crucial for regulating mood, appetite, and sleep. rsc.org Consequently, indole derivatives are prime candidates for the development of new drugs targeting mood disorders. nih.gov Novel N-substituted indole derivatives have been identified as serotonergic psychedelic agents with potential applications in treating psychosis, mental illness, and other central nervous system (CNS) disorders. rsc.orgnih.gov Studies on related N-benzyl-phenylethylamine derivatives have shown that substitutions on the N-benzyl moiety can modulate locomotion, while changes to the phenethylamine (B48288) portion can alter anxiety-like behavior, affecting brain serotonin and dopamine (B1211576) levels. nih.govresearchgate.net

Some research has focused on marine indole alkaloids, which, due to their structural resemblance to endogenous amines, are being explored for their potential in treating depression and anxiety. smolecule.com

Oncological Therapies (e.g., Triple-Negative Breast Cancer, Colorectal Carcinoma, Hepatic Cancer)

The indole scaffold is a key component in compounds exhibiting significant anticancer properties. smolecule.com Derivatives of N-benzyl indole have shown particular promise in the realm of oncology.

In a notable study, a series of synthesized N-benzyl indole-3-carboxaldehyde-based hydrazones were tested for their efficacy against triple-negative breast cancer (TNBC), one of the most aggressive forms of breast cancer. rsc.orgnih.gov The results were significant, with all tested compounds showing anti-TNBC activity, particularly against the MDA-MB-231 cell line. rsc.orgnih.gov One compound, in particular, demonstrated excellent activity with a very low IC50 value, indicating high potency. rsc.orgnih.gov Another study found that 1-benzyl-indole-3-carbinol, a derivative, was approximately 1000-fold more potent than its parent compound at inhibiting DNA synthesis in MCF-7 breast cancer cells. nih.gov

Further research into new N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles has demonstrated antiproliferative activity against several cancer cell lines, including:

HepG2 (Hepatocellular Carcinoma)

MCF-7 (Breast Adenocarcinoma)

HCT-116 (Colorectal Carcinoma) nih.govresearchgate.net

One derivative, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine, was found to be highly active against these cell lines. nih.gov Additionally, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides exhibited moderate to high cytotoxicity against MCF-7, A549 (lung carcinoma), and HCT cancer cell lines. nih.gov

| Compound Class | Cancer Type / Cell Line | Key Findings | Reference |

|---|---|---|---|

| N-benzyl indole-derived hydrazones | Triple-Negative Breast Cancer (MDA-MB-231) | Compound 5b showed excellent activity (IC50 = 17.2 ± 0.4 nM). | rsc.orgnih.gov |

| 1-benzyl-indole-3-carbinol | Breast Cancer (MCF-7) | ~1000-fold more potent than parent compound in inhibiting DNA synthesis. | nih.gov |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine | HepG2, MCF-7, HCT-116 | Highly active with an IC50 of 0.7 μmol L⁻¹. | nih.gov |

| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | Compound 4e showed the highest cytotoxicity with an average IC50 of 2 µM. | nih.gov |

Treatment of Infectious Diseases (e.g., Tuberculosis, Bacterial, Fungal Infections)

Indole derivatives are recognized for their broad-spectrum antimicrobial activities. researchgate.net Research into N-benzyl-3-indole derivatives has yielded compounds with notable antibacterial and antifungal properties. For instance, certain 3-hydrazinecarbothioamide-N-benzylindole derivatives have demonstrated good antimicrobial activity against a range of microbes. ekb.eg Subsequent molecular docking studies suggested these compounds may act by inhibiting DNA gyrase B enzymes, which is crucial for bacterial cell division. ekb.eg

However, the antimicrobial efficacy is highly dependent on the specific structure of the derivative. A study on N-benzyl-1H-indole-3-carboxamide found it to be inactive against a panel of common bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. rsisinternational.orgrsisinternational.org In contrast, other studies have shown that different indole derivatives can be effective against these same organisms. nih.govresearchgate.netnih.gov For example, one study found a pyrimidine (B1678525) derivative, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine, to be the most active compound against Candida albicans. nih.govresearchgate.net

The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) and its synthetic analogues have also been investigated. nih.gov The natural alkaloid showed the greatest antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae and was also effective at inhibiting and disaggregating biofilms. nih.gov

| Compound/Derivative Class | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 3-hydrazinecarbothioamide-N-benzylindoles | Various bacteria and fungi | Good antimicrobial activities; may inhibit DNA gyrase B. | ekb.eg |

| N-benzyl-1H-indole-3-carboxamide | S. aureus, E. coli, C. albicans, A. niger | Inactive against tested strains. | rsisinternational.orgrsisinternational.org |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine | Candida albicans | Most active among tested compounds. | nih.govresearchgate.net |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | E. coli, S. aureus, K. pneumoniae | Greatest antimicrobial activity (MIC 8 mg/L) and anti-biofilm properties. | nih.gov |

Therapeutic Strategies for Inflammatory Conditions

The indole nucleus is a core component of molecules known to possess anti-inflammatory properties. researchgate.net Derivatives of indole are being actively investigated as potential treatments for various inflammatory conditions. Studies have shown that some indole derivatives can reduce the production of key inflammatory mediators.

For example, in a study using a neurotoxin-induced cell model of Parkinson's disease, the indole derivative NC009-1 was found to alleviate cytotoxicity and reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net This highlights the potential of these compounds in managing neuroinflammation, a critical factor in neurodegenerative diseases. nih.govresearchgate.net

Furthermore, research on hybrid molecules combining indole and imidazolidine nuclei has demonstrated promising anti-inflammatory and antinociceptive (pain-reducing) activities. nih.gov The anti-inflammatory effects of these compounds were evidenced by a reduction in leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov These findings suggest that indole-based compounds could be developed into new therapeutic agents for chronic inflammatory diseases, potentially offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Interventions in Neurodegenerative Diseases

Indole-based compounds are at the forefront of research into multi-target-directed ligands for complex neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com Their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make them strong candidates for therapeutic development.

In the context of Alzheimer's disease, indole derivatives have been designed to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine (B1216132). rsc.orgnih.govresearchgate.net Some novel derivatives have shown superior inhibitory activity compared to the standard drug donepezil. nih.gov Additionally, certain indole compounds can inhibit the aggregation of amyloid-β (Aβ) peptides, a primary pathological hallmark of Alzheimer's. nih.gov

For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, indole derivatives have shown significant neuroprotective potential. nih.gov The neuroprotective effect of N-(2-propynyl)2-(5-benzyloxy-indol)methylamine (PF 9601N), a novel MAO-B inhibitor with an indole structure, has been demonstrated in cell models. nih.gov This effect is partly attributed to the antioxidant capacity of the indole ring, which helps to mitigate the oxidative stress that contributes to neuronal death. nih.gov Research has also shown that indole derivatives can reduce neuroinflammation by suppressing the activation of microglia and the release of inflammatory factors. researchgate.net

Potential in Metabolic Regulation (e.g., Weight Loss, Erectile Dysfunction)

Indole and its derivatives are emerging as important molecules in the regulation of metabolic diseases, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD). nih.gov

A study focused on novel indole ethylamine derivatives identified them as effective regulators of lipid metabolism. nih.govsemanticscholar.orgmdpi.com These compounds were shown to activate peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), key targets in NAFLD therapy. nih.govmdpi.com In cell models, one such derivative significantly reduced intracellular triglyceride levels, demonstrating greater inhibitory activity than the commercial drug fenofibrate. nih.govsemanticscholar.org

The parent compound indole itself, which can be produced by tryptophan catabolism in the gut, has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in regulating appetite and glucose metabolism, thereby inhibiting the development of obesity. nih.gov Furthermore, tryptamine (B22526) (indole-3-ethylamine) has been implicated in disorders such as obesity. mdpi.com An indoline derivative, which can be metabolized to an indole, was associated with weight loss and decreased body fat mass in an animal model of diabesity. frontiersin.org These findings underscore the potential of indole-based compounds as a promising class of therapeutic agents for a range of metabolic disorders. nih.gov

Utility as a Biochemical Probe and Research Tool

This compound serves as a valuable biochemical probe for investigating serotonin receptor interactions and their associated biological pathways. smolecule.com Its utility in this area stems from its specific and potent interaction with the 5-HT2A receptor, a key G protein-coupled receptor in the central nervous system. Research has demonstrated that compounds in the N-benzyl phenethylamine class, to which this compound is structurally related, are potent and highly efficacious agonists at the 5-HT2A receptor.

The N-benzyl group is a critical structural feature that confers exceptionally high potency and affinity for the 5-HT2A receptor. This substitution can lead to affinity increases of up to 300-fold compared to simpler N-alkyl homologs. Virtual docking studies and mutation experiments suggest that the N-benzyl moiety of these ligands interacts with specific amino acid residues within the receptor, such as Phenylalanine 339 (Phe339). This specific interaction is believed to be the molecular basis for the high affinity and potency observed. The specificity of this interaction makes this compound and related compounds precise tools for researchers to explore the structure-function relationship of the 5-HT2A receptor, map its binding pocket, and understand the downstream signaling cascades it initiates. This research is crucial for deciphering the complex roles of the serotonergic system in mood, behavior, and various neurological processes. smolecule.com

Analytical Applications in Chemical and Biological Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential analytical techniques for the analysis and purification of this compound. These methods allow for the effective separation of the compound from impurities and its accurate quantification in various samples.

A common approach for the analysis of this compound is reverse-phase (RP) HPLC. This method can be performed under simple conditions, often utilizing a specialized reverse-phase column like a Newcrom R1, which exhibits low silanol activity. The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid. For general analytical purposes, phosphoric acid is used; however, for applications requiring compatibility with mass spectrometry (MS), formic acid is substituted.

This liquid chromatography method is highly scalable, making it suitable not only for analytical quantification but also for preparative separation to isolate impurities or purify larger quantities of the compound. Furthermore, the methodology can be adapted for fast UPLC applications by using columns with smaller particle sizes (e.g., 3 µm), which significantly reduces analysis time. The robustness of these methods also makes them suitable for pharmacokinetic studies, where tracking the concentration of the compound in biological matrices over time is required.

HPLC Method Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 (or other suitable C18 columns) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Applications | Analysis, Purification, Isolation of Impurities, Pharmacokinetics |

| Scalability | Suitable for both analytical and preparative separation |

| UPLC Adaptation | Method can be transferred to UPLC systems using smaller particle columns (e.g., 3 µm) for faster analysis |

Future Perspectives and Emerging Research Avenues

Rational Design of Highly Selective Ligands for Specific Receptor Subtypes

The future of drug development involving the N-Benzyl-1H-indole-3-ethylamine scaffold lies in the ability to design ligands with high selectivity for specific receptor subtypes. This approach aims to maximize therapeutic efficacy while minimizing off-target effects. The unique structural combination of a benzyl (B1604629) group and an ethylamine (B1201723) group attached to an indole (B1671886) core provides a versatile platform for targeted modifications. smolecule.com

One notable area of exploration is the development of selective antagonists for histamine receptor subtypes. For instance, novel 3-substituted-indole derivatives featuring a benzyl tertiary amino moiety have been designed and synthesized as selective H3 receptor antagonists. One such compound demonstrated a high binding affinity for the H3 receptor (Ki = 4.26 ± 2.55 nM) and significant selectivity over other histamine receptors, highlighting the potential of this scaffold in developing targeted therapies for conditions like Alzheimer's disease.

Future rational design strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and ethylamine substituents to understand their influence on receptor binding and selectivity.

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to improve potency and pharmacokinetic profiles.

Conformational Restriction: Introducing rigid elements into the structure to lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity for the target receptor.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While initial research has often focused on established targets such as serotonin (B10506) receptors due to the structural similarity of the indole core to serotonin, the exploration of novel biological targets is a critical area for future investigation. smolecule.com The diverse biological activities associated with the broader indole family, including anti-inflammatory and anticancer effects, suggest that this compound derivatives may interact with a wider range of biological molecules than currently known. smolecule.com

A promising new direction is the investigation of these compounds as regulators of lipid metabolism. Recently, novel indole ethylamine derivatives have been designed to target Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1), which are key regulators of lipid metabolism. semanticscholar.org In preclinical models, these compounds have shown the ability to reduce intracellular triglyceride levels, indicating potential therapeutic applications in nonalcoholic fatty liver disease (NAFLD). semanticscholar.org

Future research in this area should focus on:

Target Identification and Validation: Employing techniques like affinity chromatography and proteomics to identify new protein binding partners for this compound derivatives.

Phenotypic Screening: Utilizing high-throughput screening of compound libraries against various cell-based assays to uncover novel biological activities and mechanisms of action.

Mechanism of Action Studies: In-depth investigation of the signaling pathways and molecular interactions underlying any newly discovered biological effects.

Development of Multi-Target Directed Ligands Incorporating the this compound Scaffold

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The this compound scaffold is an attractive candidate for incorporation into MTDLs due to its inherent ability to interact with various receptors and enzymes.

The design of MTDLs for Alzheimer's disease often involves combining pharmacophores that target key pathological pathways, such as cholinesterase inhibition and the prevention of amyloid-β (Aβ) aggregation. For example, the N-benzylpiperidine moiety, structurally related to this compound, has been successfully used to design dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.govresearchgate.net Another strategy involves conjugating N-benzyl triazole fragments, known for their anti-cholinesterase activity, with other scaffolds like 3-arylcoumarin to create multi-target agents. frontiersin.org

Future development of MTDLs incorporating the this compound scaffold could involve:

Pharmacophore Hybridization: Combining the this compound core with other known pharmacophores to create hybrid molecules with dual or multiple activities.

Fragment-Based Drug Discovery: Using fragments of the this compound structure in combination with other fragments to build novel MTDLs.

Systems Biology Approaches: Utilizing computational models to identify key nodes in disease networks that can be targeted by a single multi-target ligand.

Integration of Advanced Computational Methods for De Novo Drug Design

Advanced computational methods are becoming indispensable in modern drug discovery, enabling the de novo design of novel molecules with desired properties. nih.govnih.govresearchgate.net These in silico techniques can significantly accelerate the drug development process and reduce costs by prioritizing the synthesis of the most promising candidates. nih.gov For the this compound scaffold, computational approaches can be used to explore vast chemical spaces and design new derivatives with optimized activity and pharmacokinetic profiles.

The primary computational strategies applicable to this scaffold include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD methods like molecular docking can be used to predict the binding mode and affinity of novel this compound derivatives. beilstein-journals.org This allows for the rational design of modifications that enhance binding interactions.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. beilstein-journals.org These methods use the information from a set of known active molecules to build predictive models that can guide the design of new compounds.

Machine Learning and Artificial Intelligence (AI): Generative AI and deep learning models are emerging as powerful tools for de novo drug design. ethz.ch These models can learn the underlying patterns in large chemical datasets to generate novel molecular structures, including those based on the this compound scaffold, that are predicted to have high activity and drug-like properties. ethz.ch

Translational Research from Preclinical Findings to Clinical Applications

The ultimate goal of any drug discovery program is the successful translation of promising preclinical findings into effective clinical therapies. For compounds based on the this compound scaffold, this journey will require a rigorous and systematic approach to preclinical and clinical development.

Currently, there is a lack of publicly available information on this compound derivatives progressing into clinical trials. The focus of current research appears to be at the discovery and preclinical stages. The successful translation of these promising compounds will depend on several key factors:

Robust Preclinical Efficacy: Demonstrating significant and reproducible efficacy in relevant animal models of the target disease.

Favorable Safety and Pharmacokinetic Profiles: Establishing a good safety margin and appropriate absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound is suitable for human use.

Identification of Clinical Candidates: Selecting the most promising lead compound based on a comprehensive assessment of its efficacy, safety, and developability.

Well-Designed Clinical Trials: Conducting rigorous clinical trials to evaluate the safety and efficacy of the candidate drug in humans.

The future clinical development of this compound-based therapies will likely focus on therapeutic areas where preclinical evidence is strongest, such as neurological disorders and metabolic diseases.

| Compound/Derivative Class | Key Research Finding | Potential Therapeutic Application | Reference |

| 3-Substituted-Indole Derivatives with Benzyl Tertiary Amino Moiety | Selective H3 receptor antagonist with high binding affinity (Ki = 4.26 ± 2.55 nM). | Alzheimer's Disease | |

| Novel Indole Ethylamine Derivatives | Target and activate PPARα and CPT1, leading to reduced intracellular triglyceride levels. | Nonalcoholic Fatty Liver Disease (NAFLD) | semanticscholar.org |

| N-Benzylpiperidine Analogs | Dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). | Alzheimer's Disease | nih.govresearchgate.net |

| 3-Arylcoumarins with N-Benzyl Triazole Moiety | Multi-target agents with anti-cholinesterase activity. | Alzheimer's Disease | frontiersin.org |

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Benzyl-1H-indole-3-ethylamine derivatives?

Methodological Answer: Synthesis optimization requires attention to reaction conditions, such as solvent choice, temperature, and coupling reagents. For example, acylation reactions in acetone with diketene and triethylamine at 0°C (room temperature stirring) have been effective for indole derivatives . Similarly, amide bond formation using HBTU in dimethylformamide (DMF) with 3-amino-1-propanol demonstrates the importance of coupling agents for intermediate stability . Baseline characterization (e.g., NMR, LC-MS) is critical to confirm structural integrity post-synthesis.

Q. Which analytical techniques are most reliable for characterizing this compound and its analogs?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. Cross-referencing mass spectra with databases like NIST Standard Reference Data ensures accuracy in molecular weight confirmation . For stereochemical analysis, chiral HPLC or X-ray crystallography (if crystalline) is recommended.

Q. How can researchers ensure compound stability during storage and experimentation?

Methodological Answer: Stability testing under varying pH, temperature, and light exposure is necessary. While direct data on this compound is limited, analogous indole derivatives show sensitivity to oxidation. Storage in inert atmospheres (argon) at -20°C and use of stabilizers (e.g., BHT) are empirically validated strategies for related compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound analogs?

Methodological Answer: SAR studies should systematically modify substituents (e.g., benzyl group, ethylamine chain) and assess biological activity. For instance, replacing the benzyl group with substituted aryl rings in indole carboxamides revealed enhanced antihypertriglyceridemic effects . Computational docking (e.g., AutoDock) paired with in vitro assays (e.g., enzyme inhibition) can prioritize analogs for synthesis.

Q. What in vivo models are suitable for evaluating the efficacy and toxicity of this compound-based therapeutics?

Methodological Answer: Rodent models (e.g., high-fat diet-induced hypertriglyceridemia in rats) are commonly used for metabolic studies . Dose-ranging studies (5–50 mg/kg) with pharmacokinetic profiling (plasma half-life, tissue distribution) are critical. Toxicity screening should include cardiac function assessments, as indole derivatives have shown cardiac risks in preclinical models .

Q. How can researchers resolve contradictions in biological activity data across studies involving indole derivatives?

Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., cell lines, serum concentrations) or compound purity. Reproducibility requires strict adherence to protocols like those in EP Reference Standards for related benzyl-indazole compounds . Independent validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) is recommended .

Q. What strategies are effective for developing sensitive analytical methods to quantify trace impurities in synthesized this compound?

Methodological Answer: Ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) achieves parts-per-billion sensitivity. Column selection (C18 or HILIC) and mobile phase optimization (e.g., acetonitrile/ammonium formate) are critical. Calibration against certified reference materials (CRMs) ensures accuracy, as demonstrated in NIST-based methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.